molecular formula C22H20O8 B1221663 Thuriferic acid

Thuriferic acid

Cat. No.: B1221663
M. Wt: 412.4 g/mol
InChI Key: HLSXUNBUCPHTDA-MRTLOADZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thuriferic acid is a natural product found in Juniperus thurifera with data available.

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Thuriferic acid has demonstrated significant analgesic and anti-inflammatory effects. In a study evaluating its impact on edema formation, this compound exhibited a 63.4% reduction in paw edema in a carrageenan-induced inflammation model, comparable to the standard drug indomethacin (61.5%) and deoxypodophyllotoxin (66.3%) . This suggests that this compound could be a viable candidate for developing new anti-inflammatory medications.

Cytotoxicity Against Cancer Cell Lines

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study reported its GI50 value (the concentration required to inhibit cell growth by 50%) at 1.21 × 10^-5 M, which is significantly lower than that of deoxypodophyllotoxin (1.01 × 10^-7 M) . This finding suggests that while this compound is less cytotoxic than its derivatives, it still exhibits notable activity against cancer cells.

Study on Analgesic Effects

A controlled experiment assessed the analgesic effects of this compound in mice subjected to acetic acid-induced nociceptive perception. The results showed that this compound effectively reduced pain responses, indicating its potential as a pain management agent .

Cytotoxicity Evaluation

In another study, the cytotoxic effects of this compound were evaluated against three cancer cell lines: P-388 (murine leukemia), A-549 (human lung carcinoma), and HT-29 (human colon carcinoma). The findings demonstrated that this compound inhibited cell growth effectively, albeit at higher concentrations compared to more potent derivatives like deoxypodophyllotoxin .

Comparative Data Table

The following table summarizes the key findings related to the efficacy of this compound compared to its derivatives:

Compound GI50 (M) Edema Reduction (%) Cytotoxicity
This compound1.21×1051.21\times 10^{-5}63.4Lower than deoxypodophyllotoxin
Deoxypodophyllotoxin1.01×1071.01\times 10^{-7}66.3Higher cytotoxicity
Indomethacin-61.5-

Properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(7S)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid

InChI

InChI=1S/C22H20O8/c1-10-18(22(24)25)19(11-5-16(26-2)21(28-4)17(6-11)27-3)12-7-14-15(30-9-29-14)8-13(12)20(10)23/h5-8,18-19H,1,9H2,2-4H3,(H,24,25)/t18-,19?/m1/s1

InChI Key

HLSXUNBUCPHTDA-MRTLOADZSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2[C@@H](C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O

Synonyms

thuriferic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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